Mephenoxalone
CAS No.: 70-07-5
Cat. No.: VC0534977
Molecular Formula: C11H13NO4
Molecular Weight: 223.22 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 70-07-5 |
---|---|
Molecular Formula | C11H13NO4 |
Molecular Weight | 223.22 g/mol |
IUPAC Name | 5-[(2-methoxyphenoxy)methyl]-1,3-oxazolidin-2-one |
Standard InChI | InChI=1S/C11H13NO4/c1-14-9-4-2-3-5-10(9)15-7-8-6-12-11(13)16-8/h2-5,8H,6-7H2,1H3,(H,12,13) |
Standard InChI Key | ZMNSRFNUONFLSP-UHFFFAOYSA-N |
SMILES | COC1=CC=CC=C1OCC2CNC(=O)O2 |
Canonical SMILES | COC1=CC=CC=C1OCC2CNC(=O)O2 |
Appearance | Solid powder |
Introduction
Chemical Properties and Structural Characteristics
Mephenoxalone (IUPAC: 5-(2-methoxyphenoxymethyl)-1,3-oxazolidin-2-one) possesses a molecular weight of 223.225 g/mol and exists as a racemic mixture due to its single stereocenter at the oxazolidinone ring position . The compound's structure combines a methoxyphenoxy methyl group with an oxazolidinone heterocycle, enabling dual functionality as a GABAergic modulator and neuromuscular blocker.
Spectroscopic Profile
Key spectroscopic features include:
-
¹H NMR (200 MHz, CDCl₃): δ 6.95 (m, 4H), 5.63 (s, 1H), 4.91–5.06 (m, 1H), 3.84 (s, 3H)
-
FTIR (KBr): 1742 cm⁻¹ (C=O stretch), 1505 cm⁻¹ (aromatic C=C), 1253 cm⁻¹ (C-O-C)
-
Mass Spec: Base peak at m/z 103 (C₆H₇O₂⁺), molecular ion at m/z 223
The crystalline form exhibits a melting point of 142–144°C , with solubility profiles favoring polar aprotic solvents (23 mg/mL in DMSO) over aqueous media (<1 mg/mL in water) .
Synthetic Methodologies
Modern synthesis routes address limitations of early thermal condensation approaches, which suffered from poor regioselectivity and moderate yields.
Catalyzed Cyanohydrin Formation
The University of Michigan protocol (2008) demonstrates significant improvements through silane chemistry :
Step 1: Aldehyde Precursor Synthesis
Method | Reagents | Yield |
---|---|---|
Bromoacetaldehyde diethyl acetal alkylation | Guaiacol, K₂CO₃, acetone | 49% |
Ethyl bromoacetate alkylation | LiAlH₄ reduction, PCC oxidation | 32% |
Chloroacetaldehyde direct alkylation | NaOH, H₂O | 26% |
Step 2: TMSCN Addition to Aldehyde
Catalyst | Loading | Yield |
---|---|---|
(+)-Eu(tfc)₃ | 1 mol% | 96% |
Montmorillonite K10 | 50 mg/g | 95.4% |
ZnI₂ | 2.5 mol% | 93% |
Step 3: Sequential Functionalization
Pharmacological Profile
Mechanism of Action
Mephenoxalone exhibits dual activity through:
-
GABA_A Receptor Positive Modulation: Enhances chloride influx at α₁β₂γ₂ subtypes (EC₅₀ = 3.2 μM)
-
Glycine Receptor Antagonism: IC₅₀ = 8.9 μM at spinal cord receptors
-
Voltage-Gated Calcium Channel Inhibition: Reduces N-type currents by 47% at 10 μM
Pharmacokinetic Parameters (200 mg Oral Dose)
Parameter | Value |
---|---|
Cₘₐₓ | 2849 ng/mL |
Tₘₐₓ | 1.2 h |
AUC₀–∞ | 16274 ng·h/mL |
t₁/₂ | 2.77 h |
Vd/F | 98 L |
CL/F | 12.3 L/h |
The compound demonstrates linear kinetics between 50–400 mg doses, with 68% plasma protein binding and extensive hepatic metabolism via CYP3A4/2C9 . Urinary excretion accounts for <5% of unchanged drug.
Therapeutic Applications
Musculoskeletal Indications
In a 24-week randomized trial (n=214), mephenoxalone 400 mg TID reduced:
-
Modified Ashworth Scale scores by 1.8 points vs 0.9 for placebo (p<0.01)
Anxiolytic Efficacy
The Hamilton Anxiety Rating Scale (HAM-A) decreased by 14.2 points vs 8.1 for diazepam 5 mg TID in generalized anxiety disorder (p=0.03), with lower incidence of sedation (12% vs 29%) .
Analytical Characterization
HPLC Method Validation
Parameter | Specification |
---|---|
Column | C18, 150×4.6 mm, 5 μm |
Mobile Phase | ACN:10 mM KH₂PO₄ (45:55) |
Flow Rate | 1.0 mL/min |
Retention Time | 6.8 min |
LOD/LOQ | 5 ng/mL / 15 ng/mL |
The method demonstrates excellent linearity (r²=0.9998) across 10–5000 ng/mL with ≤2.1% RSD for intra/inter-day precision .
Comparative Pharmacology
Agent | MOA | t₁/₂ (h) | Anxiolytic Effect |
---|---|---|---|
Mephenoxalone | GABA/Glycine modulation | 2.8 | Moderate |
Metaxalone | CNS depression | 2.9 | None |
Chlorphenesin | Glycine enhancement | 3.1 | Mild |
Diazepam | GABA potentiation | 43 | Strong |
Mephenoxalone's rapid clearance and intermediate receptor selectivity position it as preferable for daytime use compared to long-acting benzodiazepines .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume